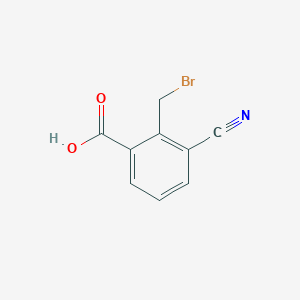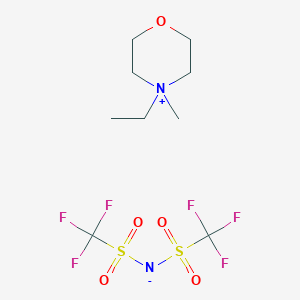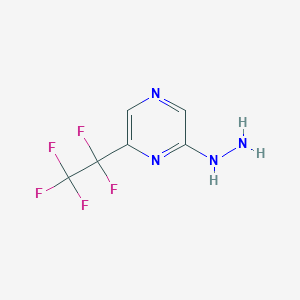
2-(Bromomethyl)-3-cyanobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-cyanobenzoic acid is an organic compound that features a bromomethyl group and a cyano group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-cyanobenzoic acid typically involves the bromination of 3-cyanobenzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-cyanobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products such as azido derivatives, thiocyanate derivatives, or ethers.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Products like primary amines.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-cyanobenzoic acid involves its reactivity at the bromomethyl and cyano functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, forming amines that can further react to form more complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)acrylic acid
- 3-Bromo-2-(bromomethyl)propionic acid
- Ethyl 2-(bromomethyl)acrylate
Uniqueness
2-(Bromomethyl)-3-cyanobenzoic acid is unique due to the presence of both a bromomethyl and a cyano group on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-cyanobenzoic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-4-8-6(5-11)2-1-3-7(8)9(12)13/h1-3H,4H2,(H,12,13) |
Clé InChI |
GCIUNTYETWYNJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)
![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)



![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)


![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)

![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

